molecular formula C27H26N2O3S2 B2881473 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866866-46-8

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2881473
CAS No.: 866866-46-8
M. Wt: 490.64
InChI Key: BHXJAWLPEOWRGB-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, mesitylamine, and tosyl chloride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: May be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
  • (3-Amino-5-(methylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
  • (3-Amino-5-(ethylamino)-4-tosylthiophen-2-yl)(phenyl)methanone

Uniqueness

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is unique due to the presence of the mesitylamino group, which can impart specific chemical and physical properties to the compound

Properties

IUPAC Name

[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-16-10-12-21(13-11-16)34(31,32)26-22(28)25(24(30)20-8-6-5-7-9-20)33-27(26)29-23-18(3)14-17(2)15-19(23)4/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXJAWLPEOWRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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